![molecular formula C31H26FN3O4 B12626673 (1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione is a complex organic molecule featuring a dispiro structure with indole and pyrrolizine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Construction of the Pyrrolizine Ring: The pyrrolizine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Spirocyclization: The dispiro structure is achieved by a spirocyclization reaction, which involves the formation of two spiro centers.
Final Coupling: The final step involves coupling the fluorinated intermediate with the prop-2-en-1-yloxyphenylcarbonyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolizine rings.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrrolizine rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound is of interest in synthetic organic chemistry due to its complex structure and the potential for further functionalization. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could enable it to bind to specific biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of other complex organic molecules. Its unique structure may also make it useful in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound’s unique structure may allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione
- (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione
Uniqueness
This compound is unique due to its dispiro structure, which is relatively rare in organic chemistry. The presence of both indole and pyrrolizine rings, along with the fluorine atom and prop-2-en-1-yloxyphenylcarbonyl group, gives it a distinct set of chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C31H26FN3O4 |
|---|---|
分子量 |
523.6 g/mol |
InChI |
InChI=1S/C31H26FN3O4/c1-2-16-39-25-12-6-3-8-19(25)27(36)26-24-11-7-15-35(24)31(21-17-18(32)13-14-23(21)34-29(31)38)30(26)20-9-4-5-10-22(20)33-28(30)37/h2-6,8-10,12-14,17,24,26H,1,7,11,15-16H2,(H,33,37)(H,34,38)/t24-,26-,30+,31+/m0/s1 |
InChI 键 |
GFIHEVWKELBIGD-CBVMVLCFSA-N |
手性 SMILES |
C=CCOC1=CC=CC=C1C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O |
规范 SMILES |
C=CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


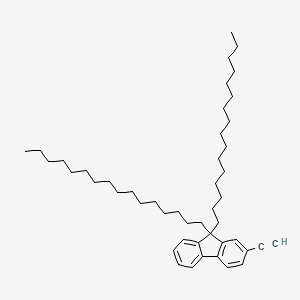
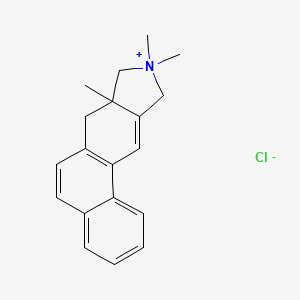
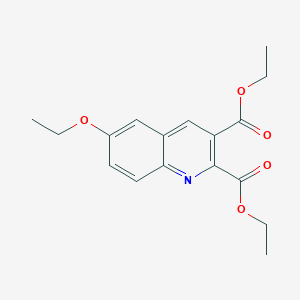
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
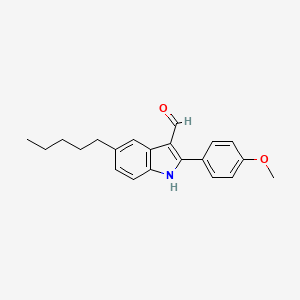
![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
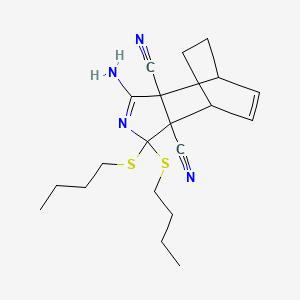
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
